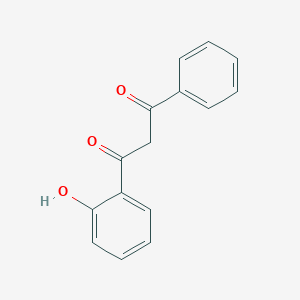

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

概要

説明

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is a chalcone derivative, a class of organic compounds known for their diverse biological activities. This compound has been isolated from the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata . It is characterized by its unique structure, which includes a hydroxyphenyl group and a phenylpropane-1,3-dione moiety.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione can be synthesized through the benzoylation of ortho-hydroxyacetophenone in pyridine

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions typically include the use of solvents like pyridine and catalysts to facilitate the benzoylation process.

化学反応の分析

Types of Reactions: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Ethers or esters.

科学的研究の応用

Organic Synthesis

This compound serves as a crucial precursor in the synthesis of flavones and other heterocyclic compounds. Its structure allows for various modifications leading to a library of derivatives with distinct biological properties. Notably, it can be halogenated selectively at the 2-position to produce 3-halogenated flavones .

Table 1: Synthetic Routes for 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial effects against various pathogens.

- Anticancer Potential : It has been reported to inhibit cancer cell proliferation through mechanisms such as modulation of the NF-kB pathway, which is critical in inflammation and cancer progression .

Table 2: Biological Activities of this compound

| Activity Type | Mechanism/Effect |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Anticancer | Modulates NF-kB pathway; inhibits proliferation of cancer cells |

| Antioxidant | Scavenges free radicals; protects cells from oxidative stress |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its derivatives are under investigation for developing new drugs targeting various diseases, including cancer and inflammatory disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives synthesized from this compound on different cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into anticancer agents .

Case Study 2: Synthesis of Fluorinated Flavones

A one-pot synthesis method was developed using this compound to create fluorinated flavones. The reaction conditions were optimized to yield high purity products efficiently without complex procedures .

作用機序

The mechanism of action of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylpropane-1,3-dione moiety can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and cellular signaling pathways is of particular interest .

類似化合物との比較

- 1,3-Diphenyl-1,3-propanedione

- 1-Phenyl-1,3-butanedione

- 2′-Hydroxyacetophenone

Comparison: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is unique due to its specific structure, which includes both a hydroxyphenyl group and a phenylpropane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds like 1,3-diphenyl-1,3-propanedione and 1-phenyl-1,3-butanedione lack the hydroxy group, which significantly alters their reactivity and biological activity .

生物活性

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, commonly known as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Chalcones

Chalcones are a class of flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. They are known for their wide range of biological activities, including anti-inflammatory , antioxidant , and anticancer effects. The specific compound this compound exhibits these properties through various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Tautomerism : The compound exists in two enolic tautomeric forms that can influence its reactivity and interaction with biological targets. The enolic form is often more reactive due to the presence of the hydroxyl group, which can form hydrogen bonds with target proteins or enzymes.

- NF-kB Pathway Inhibition : Some studies have indicated that chalcones can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses and cancer progression . This inhibition can lead to reduced expression of pro-inflammatory cytokines and other mediators involved in chronic inflammation and tumorigenesis.

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. For example, it has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins in vitro . This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antioxidant Properties

The compound's antioxidant capabilities have been validated through various assays measuring its ability to neutralize free radicals. These properties are crucial for preventing cellular damage associated with oxidative stress, which is linked to numerous chronic diseases .

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

- Induction of Apoptosis : It promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Case Studies

A selection of relevant studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2018) | Demonstrated significant reduction in NO production in LPS-stimulated macrophages treated with the compound. |

| Study B (2019) | Showed that this compound inhibited growth of breast cancer cells by inducing apoptosis. |

| Study C (2020) | Reported antioxidant activity comparable to standard antioxidants like ascorbic acid in DPPH scavenging assays. |

特性

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABFIJGAEVKMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061714 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-94-9 | |

| Record name | 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1469-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in organic synthesis?

A1: this compound is a crucial precursor for synthesizing flavones [, , , ]. Its structure allows for various modifications, leading to a diverse library of flavone derivatives with potentially distinct biological properties.

Q2: What are the common synthetic routes for this compound?

A2: Several methods have been reported, including:

- Reaction of 2'-hydroxyacetophenones with benzoyl reagents: This method involves treating 2'-hydroxyacetophenones with benzoyl chloride, benzoyl cyanide, or 2-pyridyl benzoate to yield 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones [].

- Modified Baker-Venkataraman Transformation: This approach utilizes 2-hydroxyacetophenones and aromatic acid anhydrides in the presence of anhydrous barium hydroxide and dimethyl sulfoxide under microwave irradiation [, ].

Q3: Can you elaborate on the tautomerism observed in this compound?

A3: 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones exhibit tautomerism between the enol and keto forms [, ]. The equilibrium between these forms can be influenced by factors such as solvent and substituents on the phenyl rings. For instance, while most aryl-substituted derivatives predominantly exist in the enol form in solution, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione favors the diketone form in the solid state and enolises slowly in solution [].

Q4: How is this compound used in the synthesis of 3-halogenated flavones?

A4: this compound can be selectively halogenated at the 2-position using reagents like ammonium bromide/ammonium persulphate [] or ammonium chloride/ammonium bromide and hydrogen peroxide under phase transfer catalysis []. Subsequent cyclodehydration of these 2-halo derivatives using p-toluenesulphonic acid leads to the formation of 3-halogenated flavones [].

Q5: Beyond flavone synthesis, are there other applications of this compound in synthetic chemistry?

A5: Yes, this compound serves as a versatile building block for various heterocyclic compounds. For example:

- Synthesis of 1,2-benzoxaphosphinines: Reacting this compound with phosphorus halides like P,P-dichlorophenylphosphine or phenyl phosphonic dichloride in the presence of a base yields novel 1,2-benzoxaphosphinine derivatives [].

- Synthesis of pyrazoles: this compound can be reacted with hydrazine derivatives to generate substituted pyrazoles [].

Q6: Has computational chemistry been employed to study this compound or its derivatives?

A6: While the provided research abstracts do not delve into computational studies specifically for this compound, computational chemistry tools like molecular modeling, QSAR studies, and docking simulations could be valuable in:

Q7: Are there any reported methods for selective alkylation of this compound?

A7: Yes, research suggests that selective C-monomethylation of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones can be achieved, paving the way for the synthesis of 3-methylflavones []. The specific conditions and reagents employed for this transformation would need to be consulted in the full research paper.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。